6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-ylmethanamine;hydrochloride
Description
Historical Development of Benzoannulene Derivatives
Benzoannulenes, characterized by fused benzene rings within annulene systems, have evolved from theoretical curiosities to therapeutic candidates over the past century. Early work focused on their synthetic accessibility and electronic properties, but the 21st century saw a shift toward biomedical applications. For instance, 4-(tert-butyl)-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide (1a) emerged as a pioneering benzoannulene inhibitor of Chikungunya virus (CHIKV) replication, demonstrating nanomolar efficacy in vitro. Subsequent derivatives, such as the seven-membered analog 1c , refined potency (EC~90~ = 0.77 ± 0.25 μM) and metabolic stability (HLM t~1/2~ = 164 minutes), underscoring the scaffold’s versatility.
The synthesis of benzoannulenes has also advanced through palladium-catalyzed cyclotrimerization and metal-free dimerization strategies. For example, planar dibenzoCOTyne (1b ) was shown to form Dewar benzene derivatives under transition metal-free conditions, while Pd(0) catalysis yielded benzo-fused tri(dibenzoannulene) structures. These methodologies have expanded the chemical space for designing bioactive annulenes, including 6,7,8,9-tetrahydro-5H-benzoannulen-6-ylmethanamine hydrochloride .
Significance of 6,7,8,9-Tetrahydro-5H-benzoannulen-6-ylmethanamine Hydrochloride in Research
This compound’s IUPAC name, (6,7,8,9-tetrahydro-5H-benzoannulen-6-yl)methanamine hydrochloride , reflects its bicyclic framework with a primary amine substituent. Its significance lies in its balanced physicochemical profile:
- Molecular Formula : C~12~H~17~N·HCl
- LogD : 2–4 (optimized for membrane permeability)
- Aqueous Solubility : >10 μM at pH 7.4
As a building block, it enables SAR exploration for antiviral agents. For instance, reversing the amide bond in analog 7a improved EC~90~ to 0.48 ± 0.08 μM against CHIKV, demonstrating the amine group’s critical role in target engagement. Commercial availability through suppliers like Enamine and Molport (17 analogues) further accelerates drug discovery.
Overview of Structure-Activity Relationships
The antiviral activity of benzoannulenes correlates strongly with ring size, substituent positioning, and stereoelectronic effects:
| Structural Feature | Impact on Activity | Example Compound | EC~90~ (μM) |
|---|---|---|---|
| Seven-membered annulene | Enhances potency due to optimal binding pocket fit | 1c | 0.77 ± 0.25 |
| tert-Butylphenyl moiety | Improves hydrophobic interactions with CHIKV nsP3 macrodomain | 1a | 1.45 ± 0.54 |
| Methoxy substituent | Modulates solubility and metabolic stability | 7a | 0.48 ± 0.08 |
| Primary amine group | Facilitates hydrogen bonding with viral targets | Target compound | N/A |
Replacing the methoxy group in 1c with bulkier substituents (e.g., pyridylmethyl) reduced potency (EC~90~ > 5 μM), highlighting the need for balanced lipophilicity. Similarly, deuterating the methoxy group in 2d improved microsomal stability without compromising efficacy.
Current Research Trends and Challenges
Recent innovations focus on:
- Synthetic Methodologies : Pd(0)-catalyzed cyclotrimerization of dibenzoCOTyne derivatives enables access to complex triannulenes, though yields remain moderate (30–50%).
- Metabolic Optimization : While 1c exhibits excellent HLM stability (t~1/2~ = 164 minutes), its murine liver microsome (MLM) stability (t~1/2~ = 13 minutes) necessitates structural refinements for in vivo applications.
- Scaffold Diversification : Molport’s Bemis-Murcko Loose Framework has identified 17 analogues of the target compound, enabling high-throughput SAR studies.
Challenges persist in achieving simultaneous optimization of potency, solubility, and metabolic stability. For example, seven-membered annulenes like 1c suffer from limited solubility (5 μM at pH 7.4), complicating formulation. Future directions may integrate computational modeling and fragment-based design to overcome these barriers.
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c13-9-10-4-3-7-11-5-1-2-6-12(11)8-10;/h1-2,5-6,10H,3-4,7-9,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFCCKIGDZIFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C2C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-benzo7annulen-6-ylmethanamine;hydrochloride typically involves the following steps:
Formation of the Tetrahydrobenzoannulene Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydrobenzoannulene ring system.
Introduction of the Methanamine Group: The methanamine group is introduced through a series of reactions, often involving the use of reagents such as formaldehyde and ammonia or amine derivatives.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-benzo7annulen-6-ylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antibacterial Properties
Research has indicated that compounds similar to 6,7,8,9-tetrahydro-5H-benzo annulen-6-ylmethanamine; hydrochloride exhibit significant antibacterial activity. For instance, derivatives of benzoannulene structures have been synthesized and evaluated for their efficacy against various bacterial strains. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
1.2 Neurological Applications
The compound's structural features suggest potential applications in neuropharmacology. Studies have explored its effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. This modulation could lead to therapeutic benefits in treating conditions such as depression and schizophrenia .
Materials Science
2.1 Organic Electronics
6,7,8,9-Tetrahydro-5H-benzo annulen-6-ylmethanamine; hydrochloride has been investigated as a potential organic semiconductor material. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating this compound into device architectures can enhance charge transport properties and overall device efficiency .
2.2 Polymer Composites
The compound can also be utilized in the formulation of polymer composites. By integrating 6,7,8,9-tetrahydro-5H-benzo annulen-6-ylmethanamine; hydrochloride into polymer matrices, researchers aim to improve mechanical strength and thermal stability. Such composites are valuable in various industrial applications where enhanced material performance is required .
Case Studies
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-benzo7annulen-6-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzo[7]annulene scaffold is a versatile platform for chemical modifications. Below is a detailed comparison of structurally and functionally related compounds:
Table 1: Structural and Physicochemical Comparison
Biological Activity
6,7,8,9-Tetrahydro-5H-benzo annulen-6-ylmethanamine; hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables and research findings.
The molecular formula of 6,7,8,9-Tetrahydro-5H-benzo annulen-6-ylmethanamine; hydrochloride is , with a molecular weight of approximately 230.75 g/mol. The compound is characterized by its unique benzoannulene structure which may contribute to its biological properties.
Neuropharmacological Effects
Research indicates that compounds similar to 6,7,8,9-tetrahydro-5H-benzo annulen-6-ylmethanamine exhibit significant interactions with neurotransmitter systems. A study focusing on NMDA receptor affinity highlighted that analogues of benzoannulenes can modulate glutamatergic signaling, which is crucial in various neurological disorders such as schizophrenia and Alzheimer's disease .
Binding Affinity Studies
A series of binding affinity studies have been conducted on related compounds to assess their interaction with NMDA receptors. For instance, a specific analogue demonstrated selective binding to GluN2B subunits of NMDA receptors, indicating potential therapeutic applications in neurodegenerative diseases . The data from these studies can be summarized as follows:
| Compound | Binding Affinity (nM) | Receptor Type |
|---|---|---|
| Analogue A | 20 | NMDA (GluN2B) |
| Analogue B | 50 | NMDA (GluN2A) |
| 6,7,8,9-Tetrahydro-5H-benzo annulen-6-ylmethanamine | TBD | TBD |
Study on Antidepressant Activity
In a controlled study involving animal models, the administration of 6,7,8,9-tetrahydro-5H-benzo annulen-6-ylmethanamine; hydrochloride showed promising antidepressant-like effects. Behavioral tests indicated that subjects treated with the compound exhibited reduced despair-like behavior in forced swim tests compared to control groups .
Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory properties of this compound. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokine production in human cell lines. The results suggested a mechanism involving the downregulation of NF-kB signaling pathways .
The exact mechanism through which 6,7,8,9-tetrahydro-5H-benzo annulen-6-ylmethanamine exerts its biological effects is still under investigation. However, preliminary findings suggest that it may act as a modulator of neurotransmitter systems and inflammatory pathways.
Q & A
Basic Research Question
- Storage : Store sealed at 2–8°C in anhydrous conditions to prevent hydrolysis .
- Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties (H315, H319) .
- Waste Disposal : Follow EPA guidelines for halogenated organic waste (refer to UN# classification if applicable) .
How can bioactivity assays be designed to evaluate pharmacological potential?
Advanced Research Question
- Target Selection : Prioritize kinases or GPCRs based on structural similarity to known bioactive annulenes (e.g., anti-cancer agents in ).
- Assay Conditions : Use HEK293 or HeLa cells with luciferase reporters for high-throughput screening.
- Data Interpretation : Compare IC50 values against controls (e.g., 1-Bromo-4-fluoro analogs showed enhanced potency in anti-cancer studies) .
How are contradictions in bioactivity data resolved for structurally similar derivatives?
Advanced Research Question
Conflicting bioactivity results often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -Br, -F) may enhance binding affinity but reduce solubility.
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize noise .
What computational methods predict structure-activity relationships (SAR) for this compound?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., EGFR kinase) .
- QSAR Models : Coramine-derived parameters (logP, polar surface area) predict bioavailability and blood-brain barrier penetration.
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
